MAO-B Inhibition: Sub-200 nM Potency with Defined Selectivity Window Relative to Acetylcholinesterase
N-(2-aminoethyl)-N-(2-methylbenzyl)amine exhibits selective inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 129 nM, measured using recombinant human enzyme with p-benzylamine as substrate [1]. Critically, the compound demonstrates a 2.3-fold selectivity window over electric eel acetylcholinesterase (AChE), which shows an IC₅₀ of 55 nM under comparable assay conditions using acetylthiocholine chloride as substrate and Ellman's method detection [1]. This selectivity profile, documented in ChEMBL-curated BindingDB entries, provides a quantitative benchmark for cross-screening applications where MAO-B engagement must be distinguished from off-target cholinesterase activity.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 129 nM |
| Comparator Or Baseline | IC₅₀ = 55 nM |
| Quantified Difference | 2.3-fold selectivity window (129 nM vs. 55 nM) |
| Conditions | Recombinant human MAO-B with p-benzylamine substrate; electric eel AChE with acetylthiocholine chloride substrate; Ellman's method; ChEMBL-curated BindingDB data |
Why This Matters
This provides a quantifiable selectivity benchmark for MAO-B-focused screening libraries versus broader amine oxidase profiling.
- [1] BindingDB BDBM50430726 (CHEMBL2333930). Affinity data for inhibition of human MAO-B and electric eel AChE. ChEMBL-curated entry. View Source
